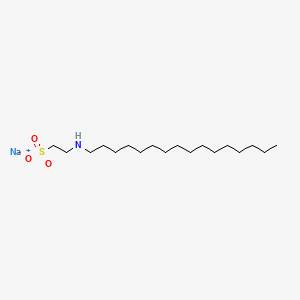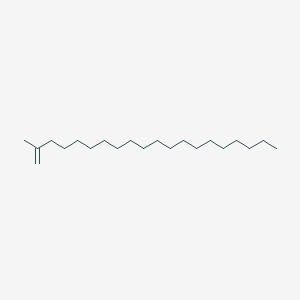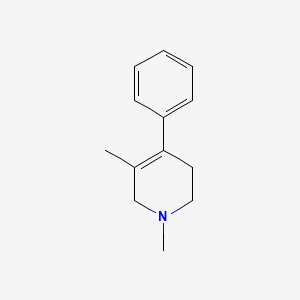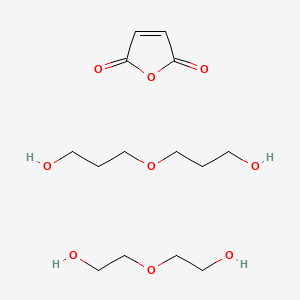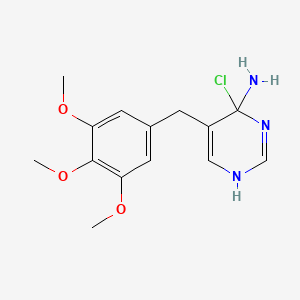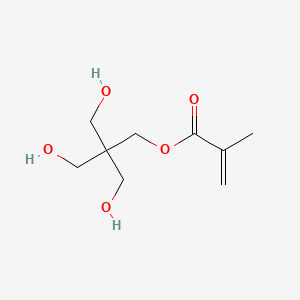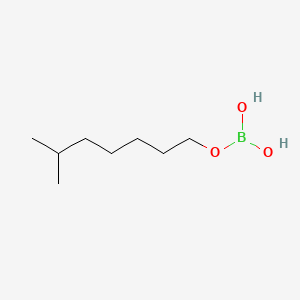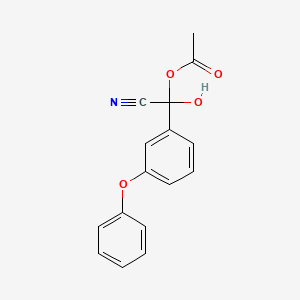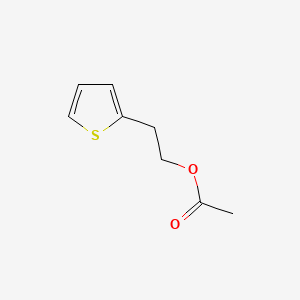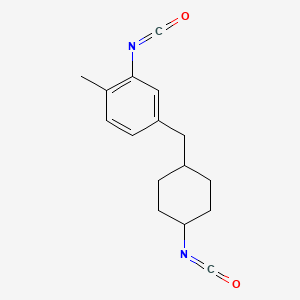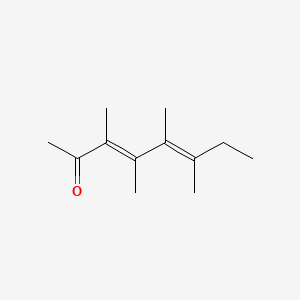
3,4,5,6-Tetramethylocta-3,5-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-Tetramethylocta-3,5-dien-2-one is an organic compound with the molecular formula C12H20O. It is a hydrocarbon derivative characterized by the presence of multiple methyl groups and a conjugated diene system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetramethylocta-3,5-dien-2-one typically involves the alkylation of a suitable precursor with methyl groups. One common method includes the use of a Grignard reagent, where the precursor is reacted with methylmagnesium bromide under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reactions, and the process is optimized for large-scale production .
化学反应分析
Types of Reactions
3,4,5,6-Tetramethylocta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
3,4,5,6-Tetramethylocta-3,5-dien-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4,5,6-Tetramethylocta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,4,5,6-Tetramethylpyran-2-one: A structurally related compound with a pyran ring instead of a diene system.
3,4,5,6-Tetramethylcyclohex-2-en-1-one: Another similar compound with a cyclohexene ring.
Uniqueness
3,4,5,6-Tetramethylocta-3,5-dien-2-one is unique due to its specific arrangement of methyl groups and the presence of a conjugated diene system.
属性
CAS 编号 |
84682-16-6 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
(3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+ |
InChI 键 |
FRZSBCAQKUEFDA-BNFZFUHLSA-N |
手性 SMILES |
CC/C(=C(\C)/C(=C(\C)/C(=O)C)/C)/C |
规范 SMILES |
CCC(=C(C)C(=C(C)C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




